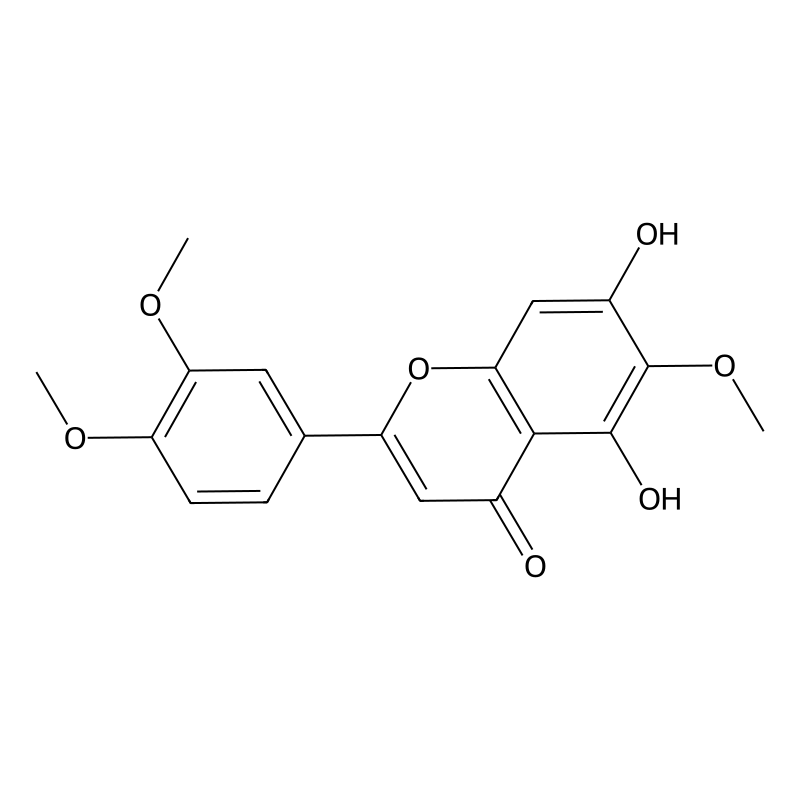Phytochemical Standards
CAS No.:22368-21-4
Molecular Formula:C18H16O7
Molecular Weight:344.3 g/mol
Availability:
In Stock
CAS No.:1672-46-4
Molecular Formula:C23H34O5
Molecular Weight:390.5 g/mol
Availability:
In Stock
CAS No.:3681-99-0
Molecular Formula:C21H20O9
Molecular Weight:416.4 g/mol
Availability:
In Stock
CAS No.:480-39-7
Molecular Formula:C15H12O4
Molecular Weight:256.25 g/mol
Availability:
In Stock
CAS No.:24394-09-0
Molecular Formula:C20H26O7
Molecular Weight:378.4 g/mol
Availability:
In Stock
CAS No.:123748-68-5
Molecular Formula:C55H86O24
Molecular Weight:1131.3 g/mol
Availability:
In Stock





